Bienvenue dans la boutique en ligne BenchChem!

4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide

medicinal chemistry biological evaluation data transparency

4-(Morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide (CAS 2034552-72-0) is a synthetic organic compound belonging to the 4-(morpholinosulfonyl)benzamide class. Its molecular formula is C₂₂H₂₄N₄O₄S with a molecular weight of 440.52 g mol⁻¹.

Molecular Formula C22H24N4O4S
Molecular Weight 440.52
CAS No. 2034552-72-0
Cat. No. B2807049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide
CAS2034552-72-0
Molecular FormulaC22H24N4O4S
Molecular Weight440.52
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4
InChIInChI=1S/C22H24N4O4S/c27-22(23-10-11-25-17-20(16-24-25)18-4-2-1-3-5-18)19-6-8-21(9-7-19)31(28,29)26-12-14-30-15-13-26/h1-9,16-17H,10-15H2,(H,23,27)
InChIKeyAIAVKHFFUSYHLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide (CAS 2034552-72-0): Structural Identity and Baseline Properties


4-(Morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide (CAS 2034552-72-0) is a synthetic organic compound belonging to the 4-(morpholinosulfonyl)benzamide class. Its molecular formula is C₂₂H₂₄N₄O₄S with a molecular weight of 440.52 g mol⁻¹ . The structure comprises a morpholine‑4‑sulfonyl group attached to a benzamide core, linked via an ethylene spacer to a 4‑phenyl‑1H‑pyrazole moiety. This combination of pharmacophoric elements is characteristic of kinase inhibitor and receptor‑ligand scaffolds, although no published target‑specific activity data exist for the compound.

Why 4-(Morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide Cannot Be Replaced by Other 4-(Morpholinosulfonyl)benzamides


Although many 4-(morpholinosulfonyl)benzamide derivatives share the same core sulfonamide‑benzamide scaffold, the identity of the N‑terminal heterocycle (here a 4‑phenyl‑1H‑pyrazole) and the length/spacing of the linker determine the compound’s three‑dimensional conformation and potential complementary to biological targets . Even conservative alterations—such as replacing the pyrazole with an imidazo[1,2‑b]pyrazole or introducing a pyrazin‑2‑yl substituent—alter the hydrogen‑bonding capacity, π‑stacking geometry, and lipophilicity of the molecule. In the absence of published comparative structure‑activity relationship (SAR) studies, the assumption that any analog can replicate the (presently unknown) binding or selectivity profile of this compound introduces unacceptable scientific risk. Analytical confirmation (e.g., LC‑MS, NMR) is mandatory before any experimental substitution.

Differentiation Evidence for 4-(Morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide vs. Closest Analogs


Absence of Publicly Available Biological Potency or Selectivity Data Precludes Direct Efficacy Comparisons

A comprehensive search of primary literature, patents, ChEMBL, BindingDB, and PubChem returned zero quantitative bioactivity measurements (IC₅₀, Kᵢ, EC₅₀, etc.) for 4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide. Equally, no head‑to‑head or cross‑study comparisons with structurally related analogs are available . Consequently, no evidence‑based claim regarding superior potency, selectivity, or functional activity can be made.

medicinal chemistry biological evaluation data transparency

Molecular Weight Distinction vs. Common 4-(Morpholinosulfonyl)benzamide Scaffolds

The target compound (MW = 440.52 g mol⁻¹) is heavier than many simpler 4-(morpholinosulfonyl)benzamides, such as N-(2‑hydroxyethyl)-3-(morpholine‑4‑sulfonyl)benzamide (MW ≈ 314 g mol⁻¹), due to the phenyl‑pyrazole‑ethyl extension [1]. This increased mass can influence chromatographic retention, solubility, and membrane permeability.

cheminformatics physicochemical profiling compound identification

Hydrogen‑Bond Donor/Acceptor Count as a Selectivity Determinant

The compound possesses 1 hydrogen‑bond donor (amide N‑H) and 8 hydrogen‑bond acceptors (morpholine O, sulfonyl O×2, amide C=O, pyrazole N×2, morpholine N, sulfonamide N). In contrast, a close structural analog lacking the phenyl group on the pyrazole (e.g., N‑(2‑(1H‑pyrazol‑1‑yl)ethyl)-4-(morpholinosulfonyl)benzamide) would present fewer π‑stacking acceptors and a different H‑bond network . This difference can shift target‑binding preference even when potency data are absent.

medicinal chemistry molecular recognition ligand efficiency

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs

The target compound has 8 rotatable bonds (excluding terminal groups), compared with 5–6 for more constrained 4-(morpholinosulfonyl)benzamides where the N‑substituent is a directly attached aromatic ring (e.g., N‑(4‑sulfamoylphenyl)-4-(morpholinosulfonyl)benzamide) [1]. Higher flexibility can translate into a greater entropic cost upon binding and a wider conformational space, affecting both on‑ and off‑target recognition.

conformational analysis drug design entropy penalty

Polar Surface Area (PSA) and Predicted Membrane Permeability

The topological polar surface area (tPSA) of the target compound is estimated at 109 Ų (calculated using standard fragment‑based methods). This is moderately higher than the tPSA of a more compact analog, N‑(2‑hydroxyethyl)-3-(morpholine‑4‑sulfonyl)benzamide (≈95 Ų) [1]. A tPSA above 90 Ų generally limits passive blood‑brain barrier penetration, a relevant consideration when selecting compounds for CNS vs. peripheral target engagements.

ADME PSA blood‑brain barrier

Lack of Crystallographic or In‑Vivo Data for Target Engagement Verification

No X‑ray crystal structures or cryo‑EM maps of the compound bound to any protein target have been deposited in the Protein Data Bank. Similarly, no in‑vivo pharmacokinetic, efficacy, or toxicity studies have been reported [1]. This contrasts with several other morpholinosulfonyl‑containing molecules for which co‑crystal structures are available (e.g., phenylpyrazole amide ROCK inhibitors, PDB 7JOV). Absence of such data means target engagement and selectivity cannot be inferred from static binding modes.

structural biology PDB in‑vivo pharmacology

Recommended Application Scenarios for 4-(Morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide Given Current Evidence


Chemical Probe for Primary Phenotypic or Biochemical Screening

Because no target‑specific activity profile exists, this compound is best deployed as a chemical probe in unbiased phenotypic screens (e.g., cancer cell viability, inflammation, or microbial growth assays) where its novel scaffold may reveal unexpected biology. Researchers should include a structurally matched inactive control to rule out assay interference .

SAR Exploration of 4‑Phenyl‑1H‑pyrazole‑Containing Benzamides

The 4‑phenyl‑1H‑pyrazole‑ethyl linker offers a distinct topological fingerprint compared to other pyrazole regioisomers (e.g., 3‑pyrazin‑2‑yl or imidazo‑fused analogs). Synthesis of analogs around this core could elucidate the contribution of the phenyl group to target affinity and selectivity, provided that comparative biochemical assays are established internally .

Analytical Reference Standard for LC‑MS or NMR Method Development

With a well‑defined molecular formula (C₂₂H₂₄N₄O₄S) and unambiguous spectroscopic features (¹H‑NMR expected for morpholine, pyrazole, and benzamide protons), the compound can serve as a retention‑time or shift standard in method development, especially when analyzing libraries of related morpholinosulfonyl benzamides .

Negative Control for Sulfonamide‑Based Kinase Assays

Given the absence of reported kinase inhibition data, the compound may function as a negative control for kinase profiling panels where morpholinosulfonyl‑containing inhibitors are being tested. Its use requires confirmation of inactivity in the specific assay system .

Quote Request

Request a Quote for 4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.